

Application Note: 1-(2-Bromophenyl)guanidine in Michael Addition Cascades

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Compound of Interest

Compound Name: 1-(2-Bromophenyl)guanidine

CAS No.: 123375-81-5

Cat. No.: B051338

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Executive Summary

1-(2-Bromophenyl)guanidine (2-BPG) represents a privileged scaffold in medicinal chemistry, combining a strongly nucleophilic guanidine core with an ortho-bromo aryl handle. While generic guanidines are frequently employed as organocatalysts or simple nucleophiles, 2-BPG is uniquely designed for Tandem Michael Addition/Cyclization (TMAC) sequences.

This guide details the protocol for employing 2-BPG in Michael addition reactions with

-unsaturated ketones/esters. Unlike standard additions, the presence of the ortho-bromide allows this reaction to serve as the initiation step for constructing fused tricyclic systems (e.g., pyrimido[1,2-a]benzimidazoles) via subsequent transition-metal-catalyzed cross-coupling.

Mechanistic Insight & Reaction Design

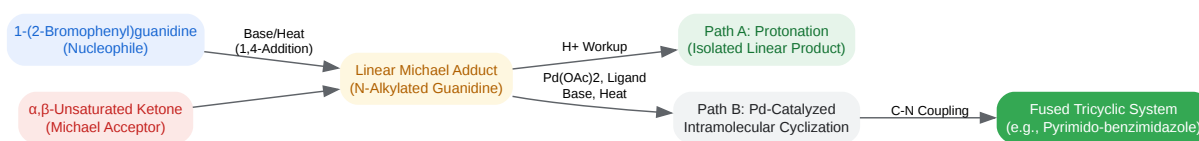
The utility of 2-BPG relies on its dual reactivity profile:

- **Kinetic Nucleophile (Michael Donor):** The terminal nitrogen of the guanidine performs a conjugate addition to the Michael acceptor.

- Latent Electrophile (Cross-Coupling Partner): The ortho-bromide remains inert during the Michael addition but activates under Pd/Cu catalysis to fuse the ring system.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways available when employing 2-BPG. Path A represents the isolation of the linear Michael adduct, while Path B demonstrates the in situ cascade cyclization.



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Figure 1: Divergent reaction pathways for **1-(2-Bromophenyl)guanidine**. Path B highlights the value-added cascade synthesis.

Experimental Protocols

Pre-reaction Considerations (Self-Validating System)

To ensure reproducibility, the system must be self-validating.

- Purity Check: 2-BPG is hygroscopic. Verify the melting point (

C) and dry under vacuum over

if significant water content is suspected, as water competes as a nucleophile in Michael additions.

- Base Selection: While guanidines are self-basic (

), the ortho-bromo substituent lowers the basicity slightly via inductive withdrawal. An external non-nucleophilic base (e.g., DBU or

) is often required to deprotonate the guanidine for efficient Michael attack.

Protocol A: Synthesis of Linear Michael Adducts

This protocol isolates the open-chain product, preserving the aryl bromide for late-stage diversification.

Reagents:

- **1-(2-Bromophenyl)guanidine** (1.0 equiv)[1]
- -Unsaturated Ketone (e.g., Chalcone, 1.1 equiv)
- Base:
(0.5 equiv) or TBD (5 mol% for organocatalytic route)
- Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

Step-by-Step Procedure:

- Charge: In a dry 25 mL round-bottom flask, dissolve 2-BPG (1.0 mmol, 214 mg) in MeCN (5 mL).
- Activation: Add
(0.5 mmol, 69 mg) and stir at room temperature for 15 minutes. Observation: The suspension ensures the guanidine is in its free-base active form.
- Addition: Add the Michael acceptor (1.1 mmol) dropwise.
- Reaction: Heat to reflux (
C) for 4–6 hours. Monitor via TLC (Eluent: 5% MeOH in DCM).
 - Checkpoint: The starting guanidine spot (
) should disappear, replaced by a less polar product spot (
).
- Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate in vacuo.

- Purification: Recrystallize from EtOH/Et₂O or purify via flash column chromatography (Amine-functionalized silica is recommended to prevent streaking).

Protocol B: One-Pot Michael-Cyclization Cascade

This advanced protocol utilizes the 2-bromo handle to form a tricyclic pyrimido[1,2-a]benzimidazole core in a single operation.

Reagents:

- **1-(2-Bromophenyl)guanidine** (1.0 equiv)[1]

- Enone (1.0 equiv)

- Catalyst:

(10 mol%) or

(5 mol%) / Xantphos (10 mol%)

- Base:

(2.0 equiv)

- Solvent: DMF or DMSO (degassed)

Step-by-Step Procedure:

- Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

- Loading: Add 2-BPG (1.0 mmol), Enone (1.0 mmol),

(2.0 mmol), and Xantphos (0.1 mmol).

- Solvation: Add degassed DMF (4 mL).

- Catalyst Addition: Add

(0.05 mmol) under a positive stream of Argon. Seal the tube.

- Cascade Sequence: Heat to C for 12 hours.
 - Mechanism:^{[2][3][4][5][6][7][8]} The initial hours drive the Michael addition. The sustained heat and Pd catalyst facilitate the intramolecular Buchwald-Hartwig amination between the newly formed secondary amine and the aryl bromide.
- Quench: Dilute with EtOAc (20 mL) and wash with water (mL) to remove DMF.
- Isolation: Dry organic layer over , concentrate, and purify via chromatography.

Data Analysis & Optimization

Solvent Effects on Michael Addition Yield

The choice of solvent significantly impacts the reaction rate and the equilibrium of the Michael addition.

Solvent	Dielectric Constant ()	Temp (C)	Yield (Linear Adduct)	Notes
Ethanol	24.5	78	65%	Green solvent; protic nature may slow nucleophilicity via H-bonding.
Acetonitrile	37.5	82	88%	Optimal balance of solubility and polarity.
Toluene	2.38	110	42%	Poor solubility of guanidine salts; requires phase transfer catalyst.
DMF	36.7	100	82%	Excellent for cascade reactions but difficult to remove.

Troubleshooting Guide

- Issue: Low conversion of Michael addition.
 - Root Cause:[3][5][9] Reversibility of the Michael reaction (Retro-Michael).
 - Solution: Lower the temperature after the initial mixing or use a Lewis Acid additive (, 10 mol%) to activate the enone carbonyl.
- Issue: Formation of regioisomers.
 - Root Cause:[3][5][9] Guanidine has multiple nucleophilic nitrogens.

- Insight: The terminal primary amine is generally the kinetic nucleophile. Steric bulk on the Michael acceptor can force reaction at the internal nitrogen. Verify regioselectivity via 2D NMR (HMBC).

Safety & Handling

- **1-(2-Bromophenyl)guanidine**: Irritant. May cause severe eye damage due to basicity. Handle with gloves and eye protection.
- Michael Acceptors: Many
 - unsaturated ketones are skin sensitizers and lachrymators.
- Waste Disposal: Aqueous waste containing copper or palladium must be segregated for heavy metal disposal.

References

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